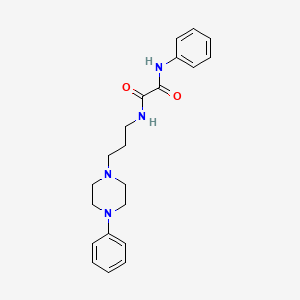![molecular formula C19H23N5O B2502195 2-(1H-Indol-3-yl)-N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamid CAS No. 2034204-47-0](/img/structure/B2502195.png)
2-(1H-Indol-3-yl)-N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features an indole core, a pyrazole ring, and a piperidine moiety
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit α-glucosidase , a key enzyme in carbohydrate digestion .
Mode of Action
Similar compounds have been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that the compound might bind to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its activity .
Biochemical Pathways
Α-glucosidase inhibitors, like similar compounds, can affect carbohydrate digestion, leading to a decrease in postprandial blood glucose levels . This could potentially impact the pathways related to glucose metabolism and insulin signaling .
Result of Action
Similar compounds have been reported to show inhibitory activity against α-glucosidase . This could potentially lead to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby reducing postprandial blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be functionalized at the 3-position to introduce the acetamide group. The pyrazole ring can be synthesized separately and then coupled with the piperidine moiety. The final step involves the coupling of the indole-acetamide intermediate with the pyrazole-piperidine intermediate under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the acetamide group can yield the corresponding amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole core and have been studied for their potential as enzyme inhibitors.
2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds also feature an indole core and have been synthesized for various applications.
Uniqueness
What sets 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide apart is its unique combination of the indole, pyrazole, and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGZDVMEQNBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)


![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)




